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molecular formula C11H15Cl2O3P B1306200 Diethyl (2,6-dichlorobenzyl)phosphonate CAS No. 63909-56-8

Diethyl (2,6-dichlorobenzyl)phosphonate

Cat. No. B1306200
M. Wt: 297.11 g/mol
InChI Key: WMVJGOZIAJRFLQ-UHFFFAOYSA-N
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Patent
US04299615

Procedure details

2,6-Dichlorobenzyl chloride (1200 grams) and triethyl phosphate (1115 grams) were charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. The reaction mixture was heated for a period of 60 minutes until the temperature reached 195° C. After this time the mixture was cooled and thereafter distilled under reduced pressure to yield the desired product O,O-diethyl 2,6-dichlorobenzylphosphonate having a boiling point of 158° to 168° C. at 0.4-0.6 mm of Hg pressure.
Quantity
1200 g
Type
reactant
Reaction Step One
Name
triethyl phosphate
Quantity
1115 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH2:4]Cl.[P:11](OCC)([O:16][CH2:17][CH3:18])([O:13][CH2:14][CH3:15])=[O:12]>>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH2:4][P:11](=[O:12])([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
1200 g
Type
reactant
Smiles
ClC1=C(CCl)C(=CC=C1)Cl
Name
triethyl phosphate
Quantity
1115 g
Type
reactant
Smiles
P(=O)(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for a period of 60 minutes until the temperature
Duration
60 min
CUSTOM
Type
CUSTOM
Details
reached 195° C
TEMPERATURE
Type
TEMPERATURE
Details
After this time the mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CP(OCC)(OCC)=O)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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